molecular formula C5H10INO B1620502 4-(Iodomethyl)morpholine CAS No. 342401-60-9

4-(Iodomethyl)morpholine

Cat. No. B1620502
M. Wt: 227.04 g/mol
InChI Key: QGFJMLXPAUSHGG-UHFFFAOYSA-N
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Description

4-(Iodomethyl)morpholine is an organic compound that belongs to the group of nitrogen-heterocyclic compounds. It is a derivative of morpholine, which is a common solvent in organic reactions and can be found in the structures of several medicinal drugs .


Synthesis Analysis

The synthesis of morpholine derivatives, such as 4-(Iodomethyl)morpholine, involves a three-step sequence: Voight rearrangement, stereoselective reduction of ketone, and iodine-mediated cyclisation . Recent advances in the synthesis of morpholines have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks .


Molecular Structure Analysis

Morpholine, the parent compound of 4-(Iodomethyl)morpholine, is a six-membered aliphatic heterocyclic compound. Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .


Chemical Reactions Analysis

Morpholine and its derivatives can undergo a diversity of chemical reactions. For instance, α-amino ketones can be converted into 1,2-amino-alcohols by amine-assisted stereoselective reduction of the carbonyl group. These resulting 1,2-amino-alcohols can then be induced to undergo cyclisation with iodine to form the corresponding tetrahydrofuran intermediate .


Physical And Chemical Properties Analysis

4-(Iodomethyl)morpholine is a derivative of morpholine, which is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor . Morpholine is heavier than air, and its vapor can travel a significant distance to a source of ignition and "flash back" .

Scientific Research Applications

Synthesis and Complexation

Research has demonstrated the synthesis of novel derivatives related to morpholine, such as N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2), through reactions involving 4-(2-chloroethyl)morpholine hydrochloride. These compounds have been further complexed with palladium(II) and mercury(II), highlighting their potential in organometallic chemistry and possibly in catalysis or material science (Singh et al., 2000).

Antimicrobial Applications

Another study explored 4-(Phenylsulfonyl) morpholine, a compound within the same chemical family, for its antimicrobial properties against multidrug-resistant strains of various bacteria and fungi. This research suggests the potential for morpholine derivatives in developing new antimicrobial agents, particularly for resistant strains (Oliveira et al., 2015).

Medicinal Chemistry and Pharmacology

Morpholine and its derivatives are highlighted for their significant role in medicinal chemistry due to their versatile biological activities and contribution to improving pharmacokinetic profiles of bioactive molecules. This includes their application in designing enzyme inhibitors and compounds with selective affinity towards various receptors, underscoring their importance in drug design and development (Kourounakis et al., 2020).

Synthetic Methodologies

The synthesis and functionalization of morpholine, including its derivatives, are subjects of continuous research due to their biological and pharmacological significance. Recent advances in synthetic strategies have led to easily accessible libraries of bioactive compounds, facilitating drug discovery projects and expanding the utility of morpholine scaffolds in medicinal chemistry (Tzara et al., 2020).

Safety And Hazards

While specific safety and hazards data for 4-(Iodomethyl)morpholine is not available, morpholine, the parent compound, can cause irritation to the eyes, skin, nose, and respiratory system. It can also cause visual disturbance and cough. In animals, it has been shown to cause liver and kidney damage .

Future Directions

The morpholine motif, to which 4-(Iodomethyl)morpholine belongs, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds. Future research may focus on further advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . There is also potential for the development of new methods in organotrifluoroborate synthesis, which could allow more convenient and selective syntheses of morpholine derivatives .

properties

IUPAC Name

4-(iodomethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10INO/c6-5-7-1-3-8-4-2-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFJMLXPAUSHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376660
Record name 4-(iodomethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Iodomethyl)morpholine

CAS RN

342401-60-9
Record name 4-(iodomethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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